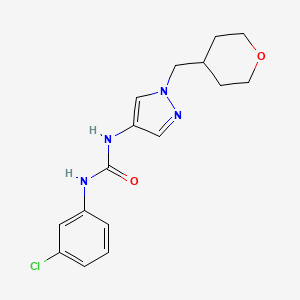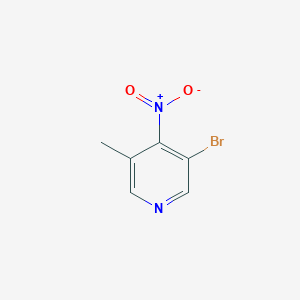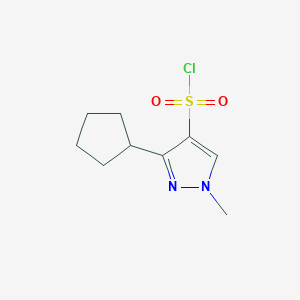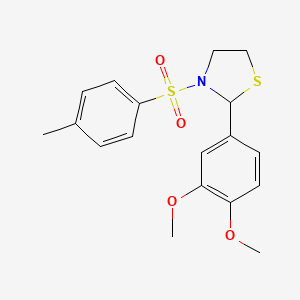
2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine, also known as DMTS, is a compound that has gained significant attention in scientific research due to its potential applications in various fields. DMTS is a thiazolidine derivative that has been synthesized using different methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
- Synthesis and Characterization : 2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine is used as an intermediate in the synthesis of various thiazolidine derivatives. For instance, compounds including thiazolidine have been synthesized for antimicrobial testing, showing promising activities in this domain (Gouda, Berghot, Shoeib, & Khalil, 2010).
- Antimicrobial Activity : The antimicrobial properties of thiazolidine derivatives, including those similar to 2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine, have been extensively studied. These compounds have exhibited significant effectiveness against a range of microbial agents (Yıldırır et al., 2009).
Antioxidant and Antitumor Properties
- Antioxidant Evaluation : Some thiazolidine derivatives have been explored for their antioxidant properties. These studies help in understanding the potential use of such compounds in combating oxidative stress-related disorders (Apotrosoaei et al., 2014).
- Antitumor Activity : Research has also delved into the antitumor capabilities of thiazolidine compounds. For example, certain thiazolidine derivatives have been synthesized and evaluated for their effectiveness against cancer cell lines, showing significant cytotoxic activities (Asati & Bharti, 2018).
Other Applications
- Catalytic and Synthesis Roles : Thiazolidine and its derivatives are also utilized in various synthetic and catalytic processes. They serve as key intermediates or reactants in the synthesis of novel chemical compounds with potential applications in different fields of chemistry and pharmacology (Karale et al., 2011).
Propiedades
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-methylphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S2/c1-13-4-7-15(8-5-13)25(20,21)19-10-11-24-18(19)14-6-9-16(22-2)17(12-14)23-3/h4-9,12,18H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARKWLIGWINTEEK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethoxy-phenyl)-3-(toluene-4-sulfonyl)-thiazolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(Trifluoromethoxy)phenyl]furan-2-carbaldehyde](/img/structure/B2365947.png)
![2-(4-fluorophenyl)-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2365948.png)
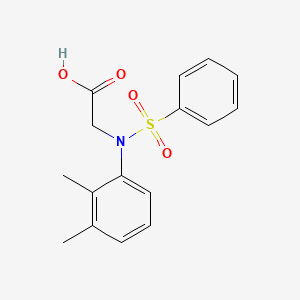
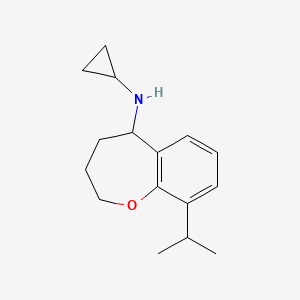
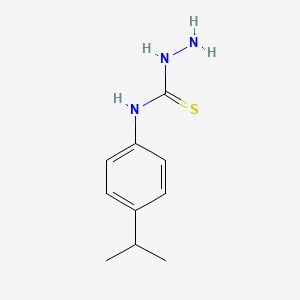
![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2365957.png)
![3-chloro-2-[4-(1-phenyl-1H-1,2,4-triazol-5-yl)piperidino]-5-(trifluoromethyl)pyridine](/img/structure/B2365958.png)
![2-Chloro-1-[4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl]propan-1-one](/img/structure/B2365961.png)
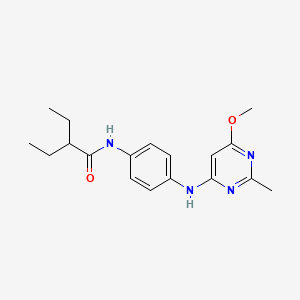
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2365963.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B2365964.png)
